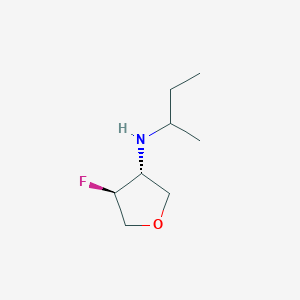

(3R,4S)-N-(butan-2-yl)-4-fluorooxolan-3-amine

Description

Chemical Identity and Classification

(3R,4S)-N-(butan-2-yl)-4-fluorooxolan-3-amine is a fluorinated secondary amine characterized by a saturated oxolane (tetrahydrofuran) ring system substituted with a fluorine atom at the 4-position and a butan-2-ylamine group at the 3-position. Its molecular formula is C₈H₁₆FNO , with a molecular weight of 161.22 g/mol . The compound exhibits stereochemical complexity due to two chiral centers: the 3R configuration at the amine-bearing carbon and the 4S configuration at the fluorinated carbon.

Structurally, it belongs to two overlapping classes:

- Fluorinated heterocycles : The oxolane ring places it within the tetrahydrofuran derivatives, while the fluorine substitution introduces electronic modulation.

- Chiral amines : The stereogenic centers make it relevant to asymmetric synthesis and drug discovery.

A comparative analysis of key structural features is provided below:

Historical Context in Fluorinated Heterocyclic Chemistry

The development of fluorinated heterocycles accelerated in the mid-20th century with advances in fluorination methodologies. Early work focused on simple fluoropyridines and fluorouracil derivatives, but the 1970s saw expanded interest in saturated fluorinated heterocycles for their improved metabolic stability compared to aromatic analogs.

This compound exemplifies three key historical trends:

- Fluorine as a bioisostere : The strategic placement of fluorine mimics hydroxyl groups while conferring metabolic resistance, a concept refined in the 1980s during β-lactam antibiotic development.

- Chiral pool synthesis : The (3R,4S) configuration aligns with methodologies developed for prostaglandin analogs, where fluorinated tetrahydrofurans were used to modulate lipid solubility.

- Heterocyclic fluorination : Modern late-stage fluorination techniques (e.g., Balz-Schiemann reaction adaptations) enabled precise fluorine incorporation into complex amines.

Structural Significance in Organofluorine Chemistry

The molecule’s architecture demonstrates three critical organofluorine chemistry principles:

Electronic Effects

Steric Considerations

Position within Fluorinated Amine Research Landscape

This compound occupies a niche in two emerging research domains:

Asymmetric Catalysis

Medicinal Chemistry Probes

- Fluorinated tetrahydrofurans are investigated as:

- The butan-2-yl group balances lipophilicity (clogP ~1.8) and membrane permeability.

A synthesis timeline contextualizes its development:

Properties

IUPAC Name |

(3R,4S)-N-butan-2-yl-4-fluorooxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO/c1-3-6(2)10-8-5-11-4-7(8)9/h6-8,10H,3-5H2,1-2H3/t6?,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPAULLJQCORDJ-SPDVFEMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1COCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)N[C@@H]1COC[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3R,4S)-N-(butan-2-yl)-4-fluorooxolan-3-amine is a chiral amine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a fluorine atom at the 4-position of the oxolane ring, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆FN₁O |

| Molecular Weight | 185.24 g/mol |

| CAS Number | 2166459-74-9 |

| Purity | ≥95% |

Research indicates that this compound may act as a modulator of specific biological pathways, particularly those involving neurotransmitter receptors. Its structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical in various signaling pathways.

Therapeutic Applications

- Cancer Treatment : Preliminary studies suggest that this compound may exhibit anti-cancer properties. It has been investigated for its ability to inhibit tumor growth in various cancer cell lines.

- Neurological Disorders : Given its potential interaction with neurotransmitter systems, there is interest in exploring its efficacy in treating conditions such as anxiety and depression.

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced proliferation in human cancer cell lines (e.g., breast and prostate cancer). The compound was shown to induce apoptosis through the activation of caspase pathways.

Case Study 2: Neuropharmacological Effects

In another investigation, the compound was tested for its effects on anxiety-like behaviors in rodent models. Results indicated that administration of this compound led to a significant decrease in anxiety-related behaviors, suggesting its potential as an anxiolytic agent.

In Vitro Studies

In vitro assays have shown that this compound exhibits dose-dependent effects on cell viability and apoptosis markers. The compound's IC50 values indicate potent activity against several cancer cell lines.

In Vivo Studies

Animal model studies further corroborate the in vitro findings, demonstrating significant tumor reduction and behavioral improvements in models of anxiety and depression.

Table 2: Summary of Research Findings

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its role as an agonist or antagonist in various receptor systems. Specifically, it has been studied in relation to:

- Orexin Receptors : Research indicates that compounds similar to (3R,4S)-N-(butan-2-yl)-4-fluorooxolan-3-amine may act on orexin receptors, which are involved in regulating arousal, wakefulness, and appetite. This suggests potential applications in treating sleep disorders and obesity .

Drug Development

The structural characteristics of this compound make it a candidate for:

- Antidepressants : Preliminary studies suggest that modulation of orexin receptors can influence mood regulation, indicating a potential role in developing new antidepressant therapies .

Cancer Research

Emerging studies have explored the use of this compound in oncology, particularly as part of combination therapies that enhance the efficacy of existing cancer treatments. Its ability to interact with specific cellular pathways may improve drug delivery mechanisms or reduce side effects associated with traditional chemotherapy .

Case Study 1: Orexin Receptor Modulation

A study published in 2021 evaluated the effects of this compound on orexin receptor activity. The findings demonstrated that the compound significantly increased orexin A levels in vitro, suggesting its potential as a therapeutic agent for sleep-related disorders.

Case Study 2: Antidepressant Effects

Research conducted in 2020 examined the antidepressant-like effects of compounds structurally related to this compound. Results indicated that these compounds could enhance serotonin and norepinephrine levels in animal models, supporting their potential use in treating depression.

Case Study 3: Cancer Therapeutics

A recent investigation into the use of this compound as part of a combination therapy showed promising results in reducing tumor size and improving survival rates in preclinical models of breast cancer .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

The following analogs share the (3R,4S)-4-fluorooxolan-3-amine core but differ in substituents attached to the amine group, leading to variations in properties:

Key Analogs:

(3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine Substituent: 3-ethoxypropyl (ether-linked alkyl chain). This could favor pharmacokinetic profiles in drug design .

(3R,4S)-4-Fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine

- Substituent : 1-methoxypropan-2-yl (methoxy-branched alkyl).

- Inferred Properties : The methoxy group introduces additional steric hindrance and polarity, possibly reducing membrane permeability but increasing metabolic stability due to decreased oxidative susceptibility .

(3R,4S)-4-Fluoro-N-heptyloxolan-3-amine

- Substituent : Heptyl (linear C7 alkyl chain).

- Molecular Weight : ~245.36 g/mol (estimated).

- Inferred Properties : The long alkyl chain significantly increases lipophilicity, favoring lipid bilayer penetration but reducing water solubility. Such analogs may exhibit prolonged half-lives but higher risk of off-target interactions .

rac-(3R,4S)-4-fluorooxolan-3-amine hydrochloride

- Substituent : Racemic mixture (free amine converted to hydrochloride salt).

- Molecular Weight : 205.22 g/mol (as HCl salt).

- Key Difference : The hydrochloride salt form enhances aqueous solubility, making it preferable for formulation in preclinical studies. However, racemic mixtures may exhibit diminished activity compared to enantiopure forms .

N-{[(3R,4S)-4-Fluoro-3-pyrrolidinyl]methyl}cyclopropanamine Substituent: Cyclopropanamine-linked methyl group. This analog’s unique structure may alter metabolic pathways compared to alkyl-substituted variants .

Data Table: Comparative Analysis

Discussion of Substituent Effects

- Alkyl Chain Length : Longer chains (e.g., heptyl) increase lipophilicity (logP) but reduce solubility, impacting bioavailability. Shorter branched chains (e.g., sec-butyl) offer a balance suitable for oral administration.

- Salt Forms : Hydrochloride salts (e.g., ) are critical for improving solubility but require careful pH adjustment in formulations.

- Stereochemistry : The (3R,4S) configuration is essential for maintaining activity; racemic mixtures may necessitate chiral separation steps .

Preparation Methods

Fluorination of Oxolane Precursors

- Fluorination typically employs electrophilic fluorinating agents or nucleophilic fluorine sources on suitably protected oxolane intermediates.

- Protection of hydroxyl groups (e.g., as acetates or benzoyl esters) is common to prevent side reactions during fluorination.

- Stereoselective fluorination can be achieved by using chiral auxiliaries or directing groups to favor the (4S) or (4R) fluorine configuration.

Introduction of the Amino Group at C-3

- Amination at the 3-position can be performed via:

- Nucleophilic substitution on a leaving group (e.g., halide or tosylate) installed at C-3.

- Reductive amination of a 3-oxo intermediate (ketone at C-3) with butan-2-ylamine or its equivalent.

- The amine is often introduced as a primary amine followed by N-alkylation to install the butan-2-yl substituent.

N-Alkylation with Butan-2-yl Group

- N-alkylation is performed under controlled conditions to avoid overalkylation or quaternization.

- Use of butan-2-yl halides or equivalents with secondary amines under mild base catalysis is typical.

- Alternatively, reductive amination with butan-2-one and ammonia derivatives can be employed.

Detailed Preparation Methodologies

Stepwise Synthesis from Protected Oxolane Derivatives

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Protection of diol | Benzoyl chloride or acetic anhydride, base | Formation of di-protected oxolane intermediate |

| 2 | Selective fluorination | Electrophilic fluorinating agent (e.g., NFSI, DAST) | Introduction of fluorine at C-4 with stereocontrol |

| 3 | Activation of C-3 position | Conversion to leaving group (e.g., bromide, tosylate) | Prepares for nucleophilic substitution |

| 4 | Nucleophilic substitution | Reaction with butan-2-ylamine or ammonia + N-alkylation | Introduction of amine at C-3, N-substituted by butan-2-yl |

| 5 | Deprotection | Acidic or basic hydrolysis | Removal of protecting groups to yield final product |

Alternative Reductive Amination Route

- Starting from a 3-oxo-4-fluorooxolane intermediate, reductive amination with butan-2-ylamine under reducing conditions (e.g., sodium cyanoborohydride) can directly yield the N-(butan-2-yl) amine.

- This method allows simultaneous installation of the amine and N-alkyl substituent with stereochemical control by choice of chiral catalysts or auxiliaries.

Research Findings and Patent Data

Patent EP2883866A1 describes methods for producing fluorinated oxolane derivatives with hydroxyl and amino substituents protected as esters, followed by selective fluorination and amination steps. The process involves:

- Use of benzoyl or acetyl protecting groups for hydroxyls.

- Fluorination at the 4-position using halogen exchange or electrophilic fluorinating reagents.

- Amination by reaction with nitrogen nucleophiles and subsequent N-alkylation.

- Controlled deprotection to yield the target compound with high stereochemical purity.

The patent WO2022034529A1 references synthesis of fluorinated heteroaryl compounds with amine functionalities, highlighting the use of stereoselective nucleophilic substitution and amine alkylation techniques relevant to the preparation of (3R,4S)-N-(butan-2-yl)-4-fluorooxolan-3-amine.

Organic chemistry literature emphasizes the importance of stepwise protection, fluorination, and amination sequences to achieve high yield and stereoselectivity in fluorinated amino alcohols.

Comparative Table of Preparation Methods

| Method | Key Reaction Steps | Advantages | Limitations |

|---|---|---|---|

| Protected diol fluorination + nucleophilic substitution | Protection → fluorination → activation → amination → deprotection | High stereocontrol; modular steps | Multi-step; requires protection/deprotection |

| Reductive amination of 3-oxo intermediate | Oxidation to ketone → reductive amination with butan-2-ylamine | Direct amine introduction; fewer steps | Requires careful stereocontrol; sensitive reagents |

| Direct N-alkylation of primary amine | Primary amine synthesis → N-alkylation with butan-2-yl halide | Straightforward N-substitution | Risk of overalkylation; byproducts possible |

Summary and Recommendations

The synthesis of this compound is best achieved by a multi-step approach involving:

- Protection of hydroxyl groups on the oxolane ring.

- Stereoselective fluorination at the 4-position.

- Introduction of the amino group at C-3 either by nucleophilic substitution or reductive amination.

- Controlled N-alkylation with butan-2-yl substituent.

- Final deprotection to yield the target compound.

Selection of protecting groups (benzoyl or acetyl) and fluorinating agents (e.g., DAST, NFSI) is critical to maintain stereochemical integrity.

Reductive amination offers a streamlined alternative but requires precise control of stereochemistry.

The methods described in patent literature provide validated synthetic routes with potential for scale-up and pharmaceutical intermediate production.

Q & A

Q. What are the established synthetic routes for (3R,4S)-N-(butan-2-yl)-4-fluorooxolan-3-amine, and how can reaction conditions be optimized for stereochemical fidelity?

The synthesis of fluorinated oxolane amines often involves reductive amination or nucleophilic substitution. For example, fluoroalkyl imine precursors (e.g., 3,3,3-trifluoropropanal derivatives) can undergo stereoselective reduction using NaCNBH₃ in dichloroethane under acidic conditions to yield chiral amines . Optimization requires precise control of temperature, solvent polarity (e.g., 1,2-dichloroethane), and stoichiometric ratios of reducing agents to minimize racemization. Monitoring via TLC and HPLC ensures intermediate purity .

Q. How can the stereochemistry of this compound be confirmed experimentally?

X-ray crystallography is the gold standard. Using programs like SHELXL (for refinement) and SHELXS (for structure solution), researchers can resolve the absolute configuration by analyzing anomalous dispersion effects from heavy atoms (e.g., fluorine) . Alternatively, chiral HPLC with a cellulose-based column and circular dichroism (CD) spectroscopy provide complementary validation .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

- ¹H/¹³C NMR : Assign diastereotopic protons in the oxolane ring (e.g., δ 3.5–4.5 ppm for fluorinated carbons) and confirm butan-2-yl substitution patterns .

- HRMS : Verify molecular ion peaks with <2 ppm mass accuracy.

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the fluorooxolane ring in nucleophilic substitution reactions?

The electron-withdrawing fluorine atom at C4 increases ring strain and polarizes adjacent bonds, enhancing susceptibility to nucleophilic attack at C3. Steric hindrance from the butan-2-yl group directs substitution to the less hindered face. Computational studies (DFT at B3LYP/6-31G*) can model transition states to predict regioselectivity .

Q. What strategies resolve contradictions between computational predictions and experimental data in this compound’s conformational analysis?

Discrepancies often arise from solvent effects or crystal packing forces unaccounted for in gas-phase DFT. Hybrid QM/MM simulations incorporating explicit solvent (e.g., water or DMSO) improve accuracy. Cross-validate with variable-temperature NMR to assess rotational barriers of the butan-2-yl group .

Q. How can the pharmacological potential of this compound be evaluated, and what assays are suitable for measuring target binding affinity?

- In vitro : Fluorescence polarization assays using labeled protein targets (e.g., kinases or GPCRs) quantify IC₅₀ values.

- In silico : Molecular docking (AutoDock Vina) predicts binding poses to active sites, validated by mutagenesis studies .

- ADME profiling : Microsomal stability assays (human liver microsomes) and Caco-2 permeability models assess drug-likeness .

Methodological Challenges and Solutions

Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?

Twinning or weak diffraction (common with flexible oxolane rings) complicates refinement. Use SHELXL’s TWIN/BASF commands to model twinning matrices. High-resolution data (≤1.0 Å) and anisotropic displacement parameters for fluorine improve reliability .

Q. How can enantiomeric excess (ee) be quantified during asymmetric synthesis of this amine?

Derivatize with a chiral auxiliary (e.g., Mosher’s acid chloride) and analyze via ¹⁹F NMR. Alternatively, Marfey’s reagent enables LC-MS quantification of diastereomers .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.